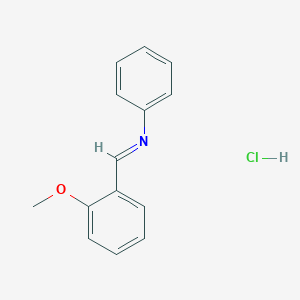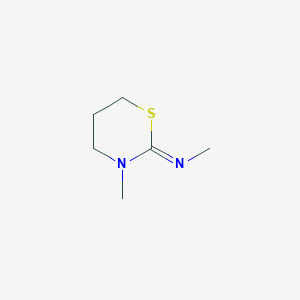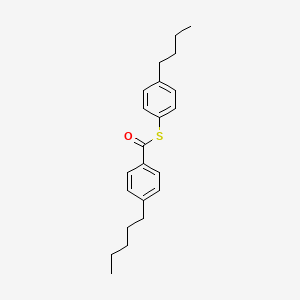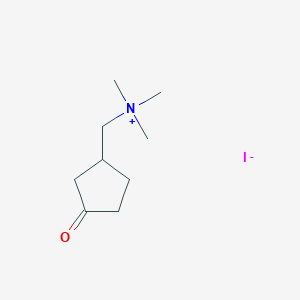![molecular formula C12H15N3O4 B14593493 Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate CAS No. 61149-49-3](/img/structure/B14593493.png)
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hydrazinylidene moiety, which is further substituted with a 4-methyl-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-methyl-3-nitrophenylhydrazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride, methanol solvent.
Substitution: Ammonia, ethanol solvent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides or other nitrogen-containing compounds.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors and alter signal transduction processes, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but lacks the hydrazinylidene moiety.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but contains a fluoro group instead of a methyl group.
Ethyl 2-methyl-3-(2-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61149-49-3 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
ethyl 2-[(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-10-6-5-8(2)11(7-10)15(17)18/h5-7,14H,4H2,1-3H3 |
InChI-Schlüssel |
QMBWFWBWVSUODM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
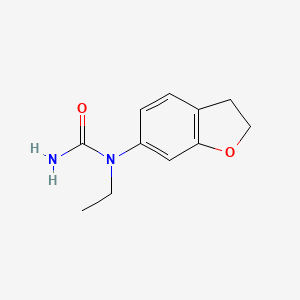
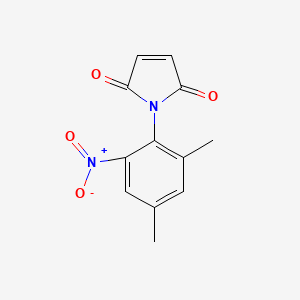
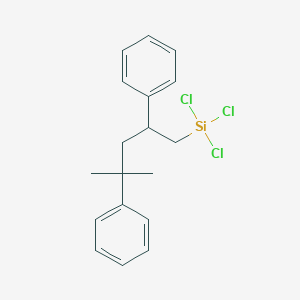

![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
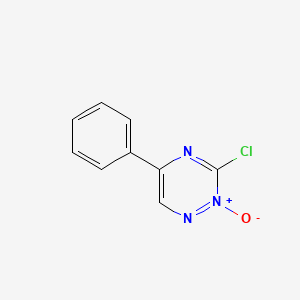
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
